molecular formula C12H18N2O2 B1334616 Tert-butyl N-[4-(aminomethyl)phenyl]carbamate CAS No. 220298-96-4

Tert-butyl N-[4-(aminomethyl)phenyl]carbamate

Cat. No.: B1334616
CAS No.: 220298-96-4
M. Wt: 222.28 g/mol
InChI Key: URXUHALBOWYXJZ-UHFFFAOYSA-N
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Safety and Hazards

Tert-butyl N-[4-(aminomethyl)phenyl]carbamate is harmful if swallowed and causes serious eye damage and severe skin burns . If swallowed, rinse mouth and do not induce vomiting . Wear eye protection and face protection . If it comes in contact with the eyes, rinse cautiously with water for several minutes . If inhaled, move to fresh air .

Future Directions

Tert-butyl N-[4-(aminomethyl)phenyl]carbamate is used in the preparation of degradation agents for Cyclin dependent kinase, which are useful for the treatment of cancer . This suggests potential future directions in cancer treatment research.

Mechanism of Action

Target of Action

Tert-butyl N-[4-(aminomethyl)phenyl]carbamate, also known as 4-(BOC-AMINO)BENZYLAMINE, is an organic compound used in organic synthesis It is known to be used as a building block in the synthesis of various complex molecules, suggesting that its targets could be diverse depending on the final compound it is used to create .

Mode of Action

The compound acts as an amino protecting agent, where BOC (t-butyl carbamoyl) protects the amino group, providing higher stability for selective reactions . This protection is crucial in multi-step synthesis processes, where the amino group needs to be shielded from reacting until the appropriate step .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the final molecule it is used to synthesize. As a building block, it can be incorporated into a variety of larger structures, each of which may interact with different biochemical pathways .

Pharmacokinetics

Its metabolism and excretion would depend on the specific context in which it is used .

Result of Action

The molecular and cellular effects of this compound’s action would be determined by the final compound it is used to synthesize. As a building block, its primary role is to contribute to the structure of larger, more complex molecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, it is a stable compound when stored under dry conditions . Its reactivity and stability can also be influenced by the specific conditions of the reactions it is used in .

Biochemical Analysis

Biochemical Properties

Tert-butyl N-[4-(aminomethyl)phenyl]carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cyclin-dependent kinases, which are crucial for cell cycle regulation . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to the modulation of enzyme activity, either inhibiting or activating specific biochemical pathways.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in apoptosis and cell proliferation . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites . This binding can result in conformational changes in the enzyme, affecting its activity and downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that its effects on cellular function can persist for extended periods, although the magnitude of these effects may diminish over time due to degradation of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as inducing oxidative stress or causing damage to cellular structures. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites. For example, it can influence the metabolism of amino acids and nucleotides, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its proper localization within the cell. The compound can accumulate in certain cellular compartments, where it exerts its biochemical effects. Its distribution within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of This compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted carbamates.

Properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXUHALBOWYXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383301
Record name Tert-butyl N-[4-(aminomethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220298-96-4
Record name Tert-butyl N-[4-(aminomethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[4-(aminomethyl)phenyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add a solution of 4-(tert-butoxycarbonylamino)-benzonitrile (1 g, 4.58 mmol) in THF/iso-propanol (1:1, 142 mL) to 10% Pd/C (Degussa type E101, 0.56 g, 0.26 mmol) via syringe under N2. Purge the reaction mixture with nitrogen and submit the mixture to hydrogenation at 50 psi overnight. Filter the catalyst through Celite® and wash thoroughly with iso-propanol (100 mL) and THF (100 mL). Concentrate in vacuo and purify the crude mixture by chromatography on silica gel eluting with DCM/2M ammonia in methanol (1:0 to 95:5 gradient over 30 min; 95:5 over 3 min; 95:5 to 9:1 gradient over 30 min and 9:1 over 30 min) to obtain the desired intermediate (0.364 g, 36%). MS (ES−) m/z: 220.1 (M−2H)−.
Quantity
1 g
Type
reactant
Reaction Step One
Name
THF iso-propanol
Quantity
142 mL
Type
solvent
Reaction Step One
Name
Quantity
0.56 g
Type
catalyst
Reaction Step One

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